Chromium(III) nitrate nonahydrate

描述

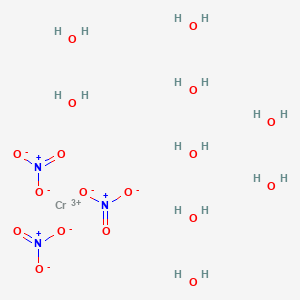

Chromium(III) nitrate nonahydrate is a hydrated chromium salt with the chemical formula Cr(NO₃)₃·9H₂O. It appears as purple crystals and is highly soluble in water. This compound is commonly used as a source of chromium in various chemical reactions and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: Chromium(III) nitrate nonahydrate can be synthesized by dissolving chromium oxide (Cr₂O₃) in nitric acid (HNO₃). The reaction is as follows: [ \text{Cr}_2\text{O}_3 + 6\text{HNO}_3 \rightarrow 2\text{Cr(NO}_3\text{)}_3 + 3\text{H}_2\text{O} ] The resulting solution is then evaporated to obtain the nonahydrate form .

Industrial Production Methods: In industrial settings, this compound is produced by reacting chromium metal or chromium(III) hydroxide with nitric acid. The reaction is controlled to ensure the formation of the nonahydrate form, which is then purified and crystallized .

化学反应分析

Types of Reactions: Chromium(III) nitrate nonahydrate undergoes various chemical reactions, including:

Oxidation: Chromium(III) can be oxidized to chromium(VI) under specific conditions.

Reduction: Chromium(III) can be reduced to chromium(II) using reducing agents like zinc or iron.

Substitution: The nitrate ions can be substituted with other anions in coordination complexes.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic conditions.

Reduction: Zinc (Zn) or iron (Fe) in acidic solutions.

Substitution: Ligands such as ethylenediamine or oxalate in aqueous solutions.

Major Products:

Oxidation: Chromium(VI) compounds like chromates and dichromates.

Reduction: Chromium(II) compounds.

Substitution: Various chromium coordination complexes.

科学研究应用

Electroplating

Chromium(III) nitrate nonahydrate is widely used in electroplating as a source of chromium ions. This process enhances the corrosion resistance and aesthetic quality of metal surfaces. The compound's solubility allows for effective deposition on various substrates, making it valuable in industries that require durable and visually appealing finishes .

Catalysis

In organic chemistry, this compound serves as a catalyst in various reactions. It is particularly useful in the synthesis of fine chemicals and pharmaceuticals, where it improves reaction rates and yields. Its role as a catalyst is attributed to its ability to facilitate electron transfer processes .

Textile Industry

The compound is employed in the textile industry for dyeing processes. It acts as a mordant, helping to fix dyes onto fabrics, which ensures vibrant colors and longevity. This application is crucial for manufacturers aiming to produce high-quality textiles that withstand washing and fading .

Wastewater Treatment

This compound has been utilized in wastewater treatment processes to remove contaminants. Its ability to precipitate heavy metals makes it an effective agent in reducing pollution levels in industrial effluents, contributing to environmental sustainability efforts .

Analytical Chemistry

In analytical laboratories, this compound is used as a reagent in various methods for detecting and quantifying substances. Its applications include spectrophotometric analysis and chromatography, where it aids in identifying chemical compounds and measuring their concentrations .

Case Study 1: Catalytic Efficiency

A study investigated the catalytic efficiency of this compound in the oxidation of organic compounds. The results indicated that the compound significantly increased the reaction rate compared to traditional catalysts, showcasing its potential for industrial applications in fine chemical synthesis .

Case Study 2: Textile Dye Fixation

Research conducted on the use of chromium(III) nitrate in textile dyeing demonstrated that fabrics treated with this compound exhibited improved colorfastness compared to those dyed without it. The study highlighted its effectiveness as a mordant, leading to enhanced durability of color on textiles .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Electroplating | Source of chromium ions | Enhanced corrosion resistance |

| Catalysis | Organic synthesis | Improved reaction efficiency |

| Textile Industry | Dye fixation | Vibrant colors and longevity |

| Analytical Chemistry | Reagent for detection | Accurate quantification |

| Environmental Science | Wastewater treatment | Heavy metal removal |

作用机制

Chromium(III) nitrate nonahydrate exerts its effects primarily through its role as a source of trivalent chromium ions (Cr³⁺). These ions can interact with various biological molecules and pathways, including:

Insulin Signaling: Chromium enhances insulin-stimulated signal transduction by affecting effector molecules downstream of the insulin receptor.

Glucose Metabolism: Chromium is involved in the regulation of glucose uptake and metabolism, potentially improving glucose tolerance.

相似化合物的比较

Chromium(III) chloride (CrCl₃·6H₂O): Another common chromium(III) salt, used in similar applications but with different solubility and reactivity properties.

Chromium(III) sulfate (Cr₂(SO₄)₃): Used in tanning and as a mordant in dyeing, with distinct chemical behavior compared to chromium(III) nitrate.

Uniqueness: Chromium(III) nitrate nonahydrate is unique due to its high solubility in water and its ability to form stable coordination complexes. This makes it particularly useful in the synthesis of chromium-based catalysts and coordination polymers .

生物活性

Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O) is a compound with significant biological activity, particularly in the fields of nutrition, catalysis, and environmental science. This article delves into its biological effects, applications, and relevant research findings.

- Molecular Formula : Cr(NO₃)₃·9H₂O

- Molecular Weight : 400.14 g/mol

- CAS Number : 7789-02-8

- Melting Point : 60°C

- Solubility : Soluble in water and alcohol

Biological Applications

1. Nutritional Supplementation

Chromium(III) nitrate is often used as a source of chromium in dietary supplements. Chromium is an essential trace element that plays a crucial role in glucose metabolism and insulin sensitivity. Studies have indicated that chromium supplementation can improve glycemic control in individuals with type 2 diabetes .

2. Catalytic Activity

this compound serves as a catalyst in various organic reactions, including the Biginelli reaction for synthesizing dihydropyrimidinones. Its catalytic properties have been attributed to its ability to stabilize intermediates during chemical reactions, thereby enhancing reaction rates and yields .

Oxidative Stress Studies

A study conducted by Moreira et al. (2006) investigated the oxidative stress responses of Convolvulus arvensis L. to both chromium(III) and chromium(VI). The results showed that while chromium(III) was less toxic than chromium(VI), it still induced oxidative stress, indicating that even lower oxidation states of chromium can impact plant physiology significantly .

Animal Studies

In a two-year study on rats and mice, researchers examined the long-term effects of chromium(III) picolinate (a related compound) on health outcomes. The findings suggested that high doses could lead to adverse effects, although chromium(III) is generally considered less toxic than its hexavalent counterpart .

Biochemical Interactions

Research has also focused on the interaction of chromium(III) with calcium hydroxyapatite crystals. A study noted that the presence of chromium ions inhibited the dissolution rate of these crystals, which could have implications for bone health and mineralization processes .

Toxicological Profile

This compound exhibits a relatively low toxicity profile compared to other chromium compounds. However, it is classified as an irritant and should be handled with care to avoid skin and eye contact. Long-term exposure studies are essential to fully understand its chronic effects on human health.

| Parameter | Value |

|---|---|

| Acute Toxicity | Low |

| Skin Irritation | Yes |

| Eye Irritation | Yes |

| Environmental Impact | Chronic aquatic toxicity |

属性

IUPAC Name |

chromium(3+);trinitrate;nonahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.3NO3.9H2O/c;3*2-1(3)4;;;;;;;;;/h;;;;9*1H2/q+3;3*-1;;;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHCUJZTWMCYJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.O.O.O.[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrH18N3O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10103-47-6 (Parent), 16065-83-1 (Parent) | |

| Record name | Chromic nitrate nonahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID001043479 | |

| Record name | Chromium nitrate nonahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Violet crystals; [Merck Index] Soluble in water; [ACGIH], DEEP VIOLET CRYSTALS. | |

| Record name | Chromium(III) nitrate nonahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2504 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHROMIUM(III) NITRATE NONAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

No boiling point at normal pressure; decomposes on heating | |

| Record name | CHROMIUM(III) NITRATE NONAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: very good | |

| Record name | CHROMIUM(III) NITRATE NONAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.8 g/cm³ | |

| Record name | CHROMIUM(III) NITRATE NONAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

7789-02-8 | |

| Record name | Chromic nitrate nonahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium nitrate nonahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHROMIC NITRATE NONAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2806IOL1L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHROMIUM(III) NITRATE NONAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

66 °C | |

| Record name | CHROMIUM(III) NITRATE NONAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。